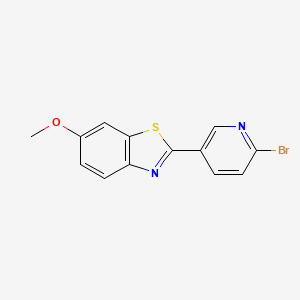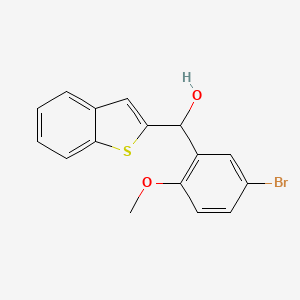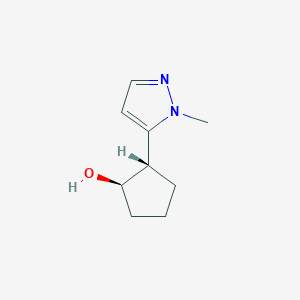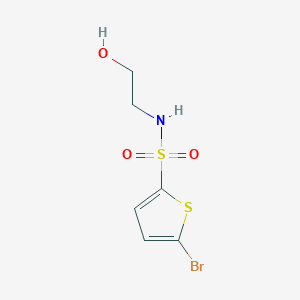
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is a chemical compound with the molecular formula C6H8BrNO3S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonyl chloride with ethanolamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions modify the hydroxyethyl group.
Scientific Research Applications
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
5-bromo-2-thiophenecarboxaldehyde: This compound has a formyl group instead of the hydroxyethyl group.
2-acetyl-5-bromothiophene: This compound has an acetyl group instead of the sulfonamide group.
Uniqueness
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H8BrNO3S2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO3S2/c7-5-1-2-6(12-5)13(10,11)8-3-4-9/h1-2,8-9H,3-4H2 |
InChI Key |
ZRZROIZVJJFQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (7-hydroxybenzo[b]furan-4-yloxy)acetate](/img/structure/B8312760.png)
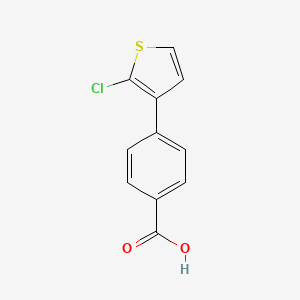
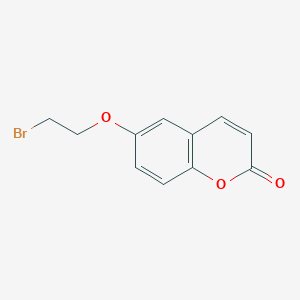
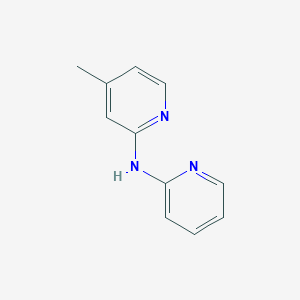
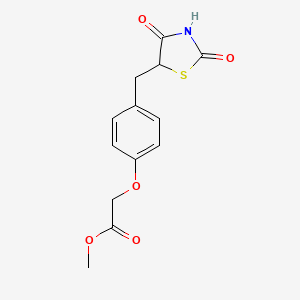
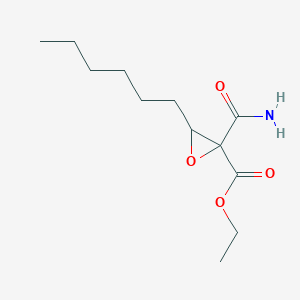
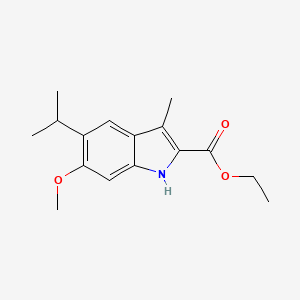
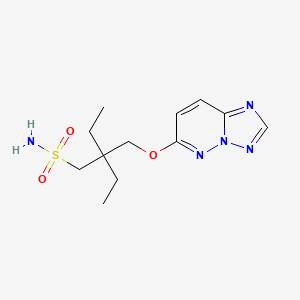
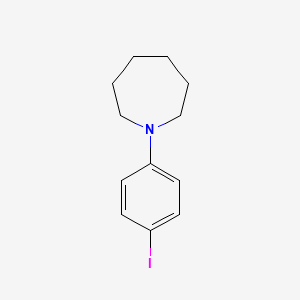
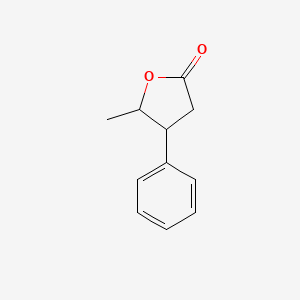
![2-Ethyl-6-fluoro-benzo[d][1,3]oxazin-4-one](/img/structure/B8312822.png)
